molecular formula C21H29NO2 B13733643 erythro-2-(p-(alpha,beta-Dimethyl-p-methoxyphenethyl)phenoxy)-N,N-dimethylethylamine CAS No. 15515-43-2

erythro-2-(p-(alpha,beta-Dimethyl-p-methoxyphenethyl)phenoxy)-N,N-dimethylethylamine

Cat. No.: B13733643
CAS No.: 15515-43-2
M. Wt: 327.5 g/mol
InChI Key: NZSYDZSDQNSIMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Erythro-2-(p-(alpha,beta-Dimethyl-p-methoxyphenethyl)phenoxy)-N,N-dimethylethylamine is a synthetic amine derivative characterized by a phenoxyethylamine backbone with a p-methoxyphenethyl substituent containing alpha (α) and beta (β) dimethyl groups. The erythro stereochemistry denotes a specific spatial arrangement of substituents, which may influence its biological activity and receptor binding .

Properties

CAS No.

15515-43-2

Molecular Formula

C21H29NO2

Molecular Weight

327.5 g/mol

IUPAC Name

2-[4-[3-(4-methoxyphenyl)butan-2-yl]phenoxy]-N,N-dimethylethanamine

InChI

InChI=1S/C21H29NO2/c1-16(18-6-10-20(23-5)11-7-18)17(2)19-8-12-21(13-9-19)24-15-14-22(3)4/h6-13,16-17H,14-15H2,1-5H3

InChI Key

NZSYDZSDQNSIMI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)OC)C(C)C2=CC=C(C=C2)OCCN(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Differences

Tamoxifen ((Z)-2-[4-(1,2-Diphenyl-1-butenyl)phenoxy]-N,N-dimethylethylamine)
  • Key Structural Features: Phenoxyethylamine backbone with a diphenylbutenyl substituent. (Z)-isomer configuration .
  • Differences :
    • Tamoxifen lacks the p-methoxy and α/β-dimethyl groups on the phenethyl moiety present in the target compound.
    • The diphenylbutenyl group in Tamoxifen confers antiestrogenic activity via competitive binding to estrogen receptors (ERs) .
  • Pharmacological Implications :
    • Tamoxifen’s efficacy in breast cancer is attributed to ER antagonism . The target compound’s methoxy and dimethyl groups may alter lipophilicity, bioavailability, or receptor selectivity compared to Tamoxifen.
Raloxifene ([6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone)
  • Key Structural Features :
    • Benzothiophene core with hydroxyl and piperidinylethoxy groups.
  • Differences: Raloxifene’s rigid benzothiophene structure contrasts with the flexible phenoxyethylamine backbone of the target compound. The absence of methoxy or dimethyl substitutions in Raloxifene results in distinct ER-binding profiles (e.g., tissue-selective agonism/antagonism) .
p-Methoxy-N,alpha-dimethylphenethylamine Hydrochloride
  • Key Structural Features :
    • Phenethylamine backbone with p-methoxy and N,α-dimethyl groups.
  • Differences: Lacks the phenoxyethylamine linkage and β-dimethyl substitution of the target compound. This compound’s simpler structure may limit its receptor specificity compared to the erythro-configured target molecule .

Data Table: Structural and Pharmacokinetic Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight Therapeutic Use/Mechanism
Erythro-2-(p-(α,β-Dimethyl-p-methoxyphenethyl)phenoxy)-N,N-dimethylethylamine Not explicitly provided* p-Methoxy, α/β-dimethylphenethyl, phenoxyethylamine ~400 (estimated) Potential SERM activity (hypothesized)
Tamoxifen C₂₆H₂₉NO Diphenylbutenyl, phenoxyethylamine 371.51 Breast cancer (ER antagonist)
Raloxifene C₂₈H₂₇NO₄S Benzothiophene, hydroxyl, piperidinylethoxy 473.58 Osteoporosis (selective ER modulator)
p-Methoxy-N,α-dimethylphenethylamine HCl C₁₁H₁₇NO·HCl p-Methoxy, N,α-dimethylphenethylamine 179.13 (base) Research chemical (unclear therapeutic)

*Estimated based on structural analogy.

Research Findings and Mechanistic Insights

  • Tamoxifen: Binds to ERs, inhibiting estrogen-dependent proliferation in breast tissue . Its diphenylbutenyl group stabilizes the ligand-receptor complex, enabling long-term antagonism . Clinical use expanded to melanoma in cases with ER-positive tumors, though efficacy is site-dependent (e.g., higher response in soft tissue vs. visceral metastases) .
  • Target Compound :

    • The p-methoxy group may enhance membrane permeability, while α/β-dimethyl substitutions could reduce metabolic degradation (e.g., cytochrome P450-mediated oxidation) .
    • Erythro stereochemistry may favor specific ER conformations, analogous to Tamoxifen’s (Z)-isomer selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.